molecular formula C22H34N2O6 B4145799 4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid

4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid

Cat. No.: B4145799
M. Wt: 422.5 g/mol
InChI Key: ZPFRWUDMVOORTD-UHFFFAOYSA-N
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Description

4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid is a complex organic compound that features a piperazine ring, a butoxy group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of 4-ethylpiperazine with 4-bromobutoxybenzene, followed by the addition of butanone. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The butoxy and butanone groups may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
  • Ethyl 4-(1-piperazinyl)benzoate

Uniqueness

4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2.C2H2O4/c1-3-21-13-15-22(16-14-21)12-4-5-17-24-20-10-8-19(9-11-20)7-6-18(2)23;3-1(4)2(5)6/h8-11H,3-7,12-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRWUDMVOORTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=CC=C(C=C2)CCC(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid
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4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid
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4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid
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4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid
Reactant of Route 5
4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid
Reactant of Route 6
4-[4-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]butan-2-one;oxalic acid

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